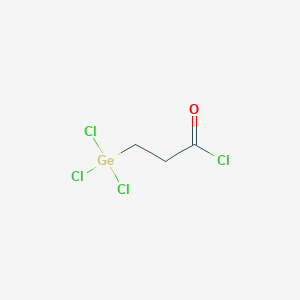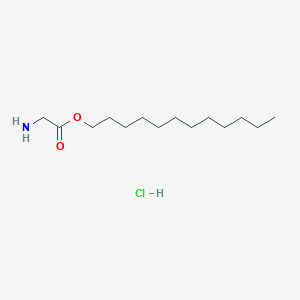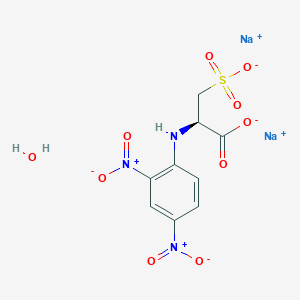
4-(3-氯丙基)吡啶盐酸盐
描述
Synthesis Analysis
The synthesis of pyridine derivatives can be complex and often requires multiple steps. For instance, the synthesis of 4-(3,5-dialkyl-4-hydroxyphenyl)pyridines involves an electrochemically induced S RN 1 reaction starting from 4-chloropyridine and 2,6-dialkylphenoxides, using 2,4'-bipyridine as a mediator . Another example is the synthesis of 4-Chloro-3-(hydroxymethyl)pyridine, which is prepared from 4-chloropyridine by formylation with dimethylformamide, followed by in situ reduction . These methods could potentially be adapted for the synthesis of 4-(3-Chloropropyl)pyridine hydrochloride by altering the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives is characterized by the presence of a pyridine ring, which can be substituted at various positions to yield different compounds. For example, the molecular and crystal structure of 3-(4-chlorophenylthio)-1-(2,4-dinitrophenylamino)-pyrrolidine-2,5-dione shows three rigid rings connected by single bonds, with a specific conformation of the terminal phenyl rings . This information is relevant as it provides insight into how substituents on the pyridine ring can affect the overall molecular conformation, which is crucial for understanding the properties and reactivity of 4-(3-Chloropropyl)pyridine hydrochloride.
Chemical Reactions Analysis
Pyridine derivatives undergo various chemical reactions, which are essential for their functionalization and application. The polymerization of 4-chloropyridine, for example, results in a mixture of water-soluble substances that can be hydrolytically decomposed, leading to the formation of 4-hydroxypyridine and N(4'-pyridyl)-4-pyridone . These reactions highlight the reactivity of the pyridine ring and the potential for further chemical transformations, which could be relevant for the chemical reactions of 4-(3-Chloropropyl)pyridine hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the study of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones involved the analysis of their mass spectrometry, infrared, and proton NMR spectroscopies, which are techniques that can also be applied to determine the properties of 4-(3-Chloropropyl)pyridine hydrochloride . These properties are crucial for the practical application of the compound in various fields.
科学研究应用
醇酰化的可回收催化剂:4-(N,N-二甲基氨基)吡啶盐酸盐作为醇酰化的可回收催化剂,在无碱条件下对惰性醇进行酰化。详细的反应机制涉及瞬态中间体的形成,导致酰化产物的生成和催化剂(Liu, Ma, Liu, & Wang, 2014)的再生。
四硫富瓦烯-π-间隔-受体衍生物的合成:合成新的四硫富瓦烯-π-间隔-受体衍生物涉及从吡啶出发的反应,导致具有电子应用潜力的化合物。这些化合物显示分子内电荷转移,表明它们在电子和光物理应用中的实用性(Andreu, Malfant, Lacroix, & Cassoux, 2000)。
多取代环丙烷衍生物的合成:从吡啶衍生物生成的吡啶铵叶立德协助高度立体选择性合成环丙烷衍生物。这些化合物显示出显著的抗菌和杀线虫活性,表明它们在制药应用中的潜力(Banothu, Basavoju, & Bavantula, 2015)。
不对称催化中的对映选择性合成:通过化酶途径制备对映纯的4-(二甲基氨基)吡啶,用于对映选择性亲核催化。这种合成对于在化合物中创建季碳中心具有重要意义,突显了它在立体选择性合成中的重要性(Busto, Gotor‐Fernández, & Gotor, 2006)。
有机合成中的去甲基化:使用吡啶盐酸盐对4-甲氧基苯丁酸进行去甲基化,展示了吡啶衍生物在关键有机合成过程中的应用,特别是在制药中间体的生产中(Schmid, Beck, Cronin, & Staszak, 2004)。
镧系簇中的光学和磁性能:4-(3-氯丙基)吡啶盐酸盐用于合成具有独特光学和磁性能的Ln(III)(9)簇。这些性质对于材料科学中的应用至关重要,特别是在光致发光和磁性材料的开发中(Alexandropoulos et al., 2011)。
安全和危害
The safety data sheets indicate that 4-(3-Chloropropyl)pyridine hydrochloride may cause skin irritation, serious eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It’s recommended to use personal protective equipment and avoid breathing the dust/fume/gas/mist/vapors/spray .
属性
IUPAC Name |
4-(3-chloropropyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN.ClH/c9-5-1-2-8-3-6-10-7-4-8;/h3-4,6-7H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFKDPKALKZPSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50170808 | |
| Record name | Pyridine, 4-(3-chloropropyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloropropyl)pyridine hydrochloride | |
CAS RN |
17944-59-1 | |
| Record name | Pyridine, 4-(3-chloropropyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017944591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17944-59-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4-(3-chloropropyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50170808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-chloropropyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5,9-Dimethyl-furo[3,2-g]chromen-7-one](/img/structure/B95139.png)

![1,2-Dimethyl-1,2-dihydrothieno[3,2-d][1,2,3]diazaborine](/img/structure/B95143.png)


![1-Azabicyclo[1.1.0]butane](/img/structure/B95151.png)
![N,N-Diethylbenzo[c]cinnolin-4-amine](/img/structure/B95152.png)

